molecular formula C23H20ClN3OS B11491356 2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol

2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol

Cat. No.: B11491356
M. Wt: 421.9 g/mol
InChI Key: USAGZKFVTHEPMM-UHFFFAOYSA-N
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Description

2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL is a complex organic compound that features a triazole ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compoundThe final step is the attachment of the phenol group, which can be achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, reduced triazole derivatives from reduction, and substituted phenols from nucleophilic substitution .

Scientific Research Applications

2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-[2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]PHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, inhibiting their activity. The phenyl and chlorophenyl groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

2-[2-[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]ethyl]phenol

InChI

InChI=1S/C23H20ClN3OS/c24-19-13-10-17(11-14-19)16-29-23-26-25-22(27(23)20-7-2-1-3-8-20)15-12-18-6-4-5-9-21(18)28/h1-11,13-14,28H,12,15-16H2

InChI Key

USAGZKFVTHEPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4O

Origin of Product

United States

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